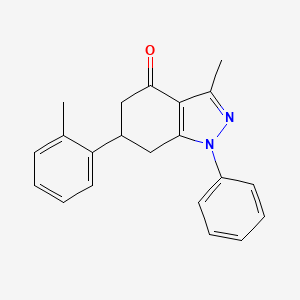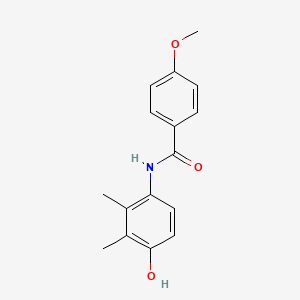![molecular formula C19H24N4O3 B5510871 4-[3-(2-乙基-1H-咪唑-1-基)丙酰基]-1-(2-甲氧基苯基)-2-哌嗪酮](/img/structure/B5510871.png)
4-[3-(2-乙基-1H-咪唑-1-基)丙酰基]-1-(2-甲氧基苯基)-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to "4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone" involves multi-component reactions that may include cyclocondensation of diacetyl, aromatic aldehydes, and piperazine derivatives, often catalyzed by metal ions or other catalysts in solvents like ethanol. For instance, the synthesis of related piperazine derivatives employs four-component cyclo condensation, highlighting the complexity and creativity in the synthetic routes for such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone," can be characterized using techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information on the bonding and configuration of the molecules, essential for understanding their chemical behavior and potential applications. Crystal structure studies and DFT calculations further elucidate the electronic and spatial characteristics of these molecules, offering insights into their reactivity and interactions with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
Compounds like "4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone" undergo various chemical reactions, including interactions with receptors and potential antibacterial and antifungal activities. The chemical reactivity is influenced by the functional groups present in the molecule, which can interact with biological systems or other chemicals in significant ways. For example, some piperazine derivatives exhibit excellent antibacterial and antifungal activities, indicating the potential for therapeutic applications (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and other chemical processes. The crystalline structure, determined through X-ray diffraction, provides insights into the molecular arrangement and stability of the compound, affecting its chemical reactivity and interaction with biological systems (Kumara et al., 2017).
科学研究应用
制备和分析应用
与4-[3-(2-乙基-1H-咪唑-1-基)丙酰基]-1-(2-甲氧基苯基)-2-哌嗪酮相关的化学结构已参与酮康唑离子选择性电极的制备,表明其在药物分析中的重要性。这些方法强调了该化合物在生物体液和药物制剂中定量测定酮康唑的效用,提高了药物监测的精度,而无需昂贵且耗时的色谱法或光谱法(Shamsipur & Jalali, 2000)。
抗菌和抗真菌活性
研究合成了与该化合物相关的新的衍生物,显示出显着的抗菌和抗真菌活性。这些研究提供了对这些化合物在针对各种微生物开发新的治疗剂中的潜力的见解,突出了它们在解决微生物感染中耐药性问题中的重要性(Bektaş et al., 2010); (Rajkumar, Kamaraj, & Krishnasamy, 2014)。
抗癌研究
该化合物的衍生物已被研究其抗癌活性,特别是对人类癌细胞系的活性。此类研究对于开发新的肿瘤学治疗至关重要,为更有效和更有针对性的癌症治疗提供了希望(Al-Soud et al., 2021)。
合成和结构表征
与4-[3-(2-乙基-1H-咪唑-1-基)丙酰基]-1-(2-甲氧基苯基)-2-哌嗪酮相似的化合物的合成和结构解析促进了对其化学性质的更深入理解。此类研究是合理设计具有所需生物活性的化合物的基础,为药物化学和药物开发领域做出了贡献(Faizi, Ahmad, & Golenya, 2016)。
抗氧化特性
探索与该化合物相关的衍生物的抗氧化活性已证明了它们在减轻氧化应激中的潜力,氧化应激是许多慢性疾病的关键因素。这些发现表明有可能开发出新的抗氧化剂,这可能具有重要的健康益处(Mallesha et al., 2014)。
属性
IUPAC Name |
4-[3-(2-ethylimidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-17-20-9-11-21(17)10-8-18(24)22-12-13-23(19(25)14-22)15-6-4-5-7-16(15)26-2/h4-7,9,11H,3,8,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFMDLNGLLXWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
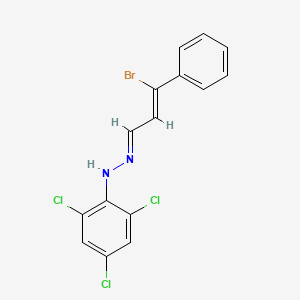
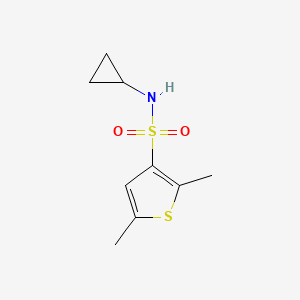
![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
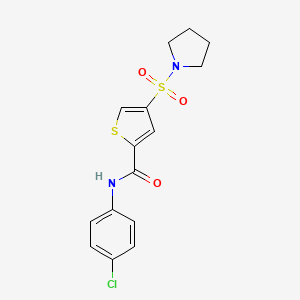
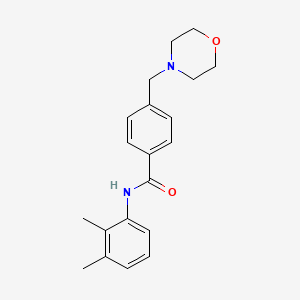
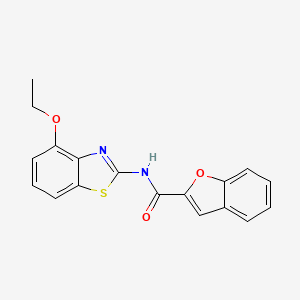
![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)
